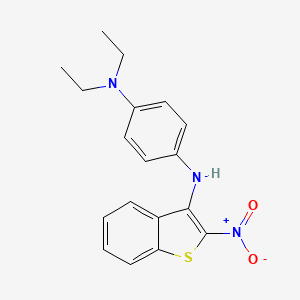
1,4-Benzenediamine, N,N-diethyl-N'-(2-nitrobenzo(b)thien-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- is a complex organic compound with a unique structure that combines a benzenediamine core with diethyl and nitrobenzo(b)thienyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- typically involves multi-step organic reactions. The starting materials often include 1,4-benzenediamine and 2-nitrobenzo(b)thiophene. The reaction conditions may involve:
Nucleophilic substitution:
Electrophilic aromatic substitution: The attachment of the nitrobenzo(b)thienyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For controlled synthesis and high yield.
Catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as recrystallization and chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- undergoes various chemical reactions, including:
Oxidation: Leading to the formation of quinone derivatives.
Reduction: Converting nitro groups to amino groups.
Substitution: Both nucleophilic and electrophilic substitutions are possible.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or catalytic hydrogenation.
Solvents: Organic solvents like dichloromethane or ethanol are commonly used.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Amino-substituted benzenediamine derivatives.
Substitution products: Various substituted aromatic compounds.
科学的研究の応用
1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials.
作用機序
The mechanism of action of 1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- involves:
Molecular targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, such as oxidative stress response or signal transduction.
類似化合物との比較
Similar Compounds
1,4-Benzenediamine, N,N-diethyl-: Lacks the nitrobenzo(b)thienyl group.
2-Nitrobenzo(b)thiophene: Lacks the benzenediamine core.
N,N-Diethyl-1,4-phenylenediamine: Similar structure but different substituents.
Uniqueness
1,4-Benzenediamine, N,N-diethyl-N’-(2-nitrobenzo(b)thien-3-yl)- is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
128554-92-7 |
|---|---|
分子式 |
C18H19N3O2S |
分子量 |
341.4 g/mol |
IUPAC名 |
4-N,4-N-diethyl-1-N-(2-nitro-1-benzothiophen-3-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C18H19N3O2S/c1-3-20(4-2)14-11-9-13(10-12-14)19-17-15-7-5-6-8-16(15)24-18(17)21(22)23/h5-12,19H,3-4H2,1-2H3 |
InChIキー |
KWNLYGVTFCMQRP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=C(SC3=CC=CC=C32)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


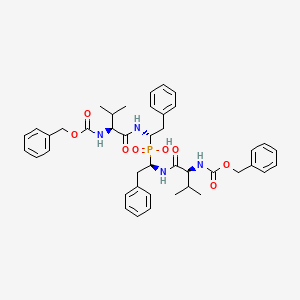
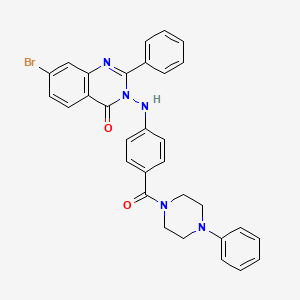

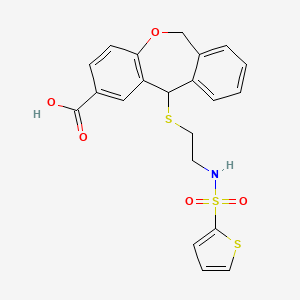
![[(9R,10S)-10-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate](/img/structure/B12745511.png)

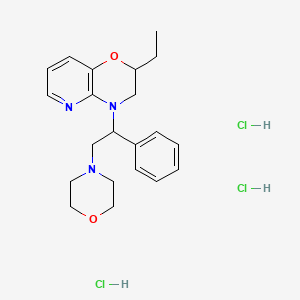
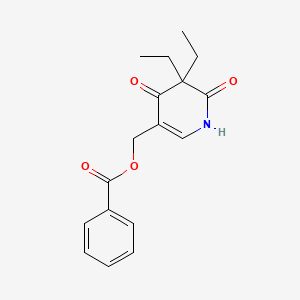
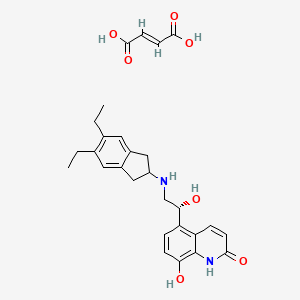
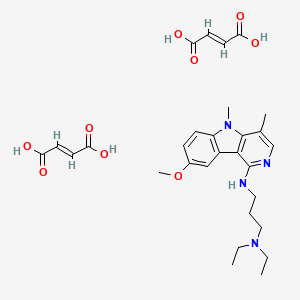
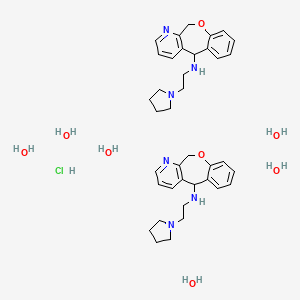

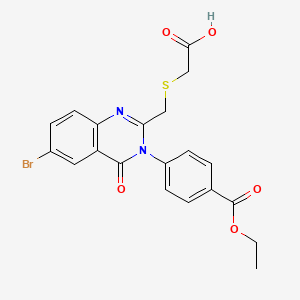
![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)
